molecular formula C12H20O10 B12323365 3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal

3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal

Cat. No.: B12323365
M. Wt: 324.28 g/mol
InChI Key: ILLZAAKBNPACJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[321]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal is a complex organic molecule characterized by multiple hydroxyl groups and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, which is achieved through a series of cyclization reactions. The hydroxyl groups are introduced through selective oxidation and reduction reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of specific hydroxyl groups in biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and facilitating binding to the target molecules. The bicyclic structure provides rigidity and specificity, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal
  • (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexane

Uniqueness

The uniqueness of (2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features make it particularly valuable for studying stereoselective reactions and developing new synthetic methodologies.

Properties

IUPAC Name

3-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLZAAKBNPACJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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